N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods . One of the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Scientific Research Applications
Crystal Structure Analysis and Molecular Design
The study of crystal and molecular structures of compounds related to N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide is crucial for understanding their chemical behavior and potential as antitubercular agents. Research by Richter et al. (2023) on a related molecule, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product during the synthesis of an antitubercular agent, highlights the importance of structural analysis in drug development (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications
Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showing potential anti-inflammatory and analgesic properties. This research signifies the broad applicability of pyrimidine derivatives in designing new heterocyclic compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Properties and Drug Synthesis
Advancements in synthesizing marine-sourced natural products, including compounds related to N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide, have been noted for their potential antibacterial properties. Joshi and Dodge (2021) highlighted the synthesis of marine-sourced compounds, demonstrating the ongoing efforts to harness natural sources for developing new drugs (Joshi & Dodge, 2021).
Development of Antituberculosis Agents
The structural characterization and evaluation of antimycobacterial properties of benzimidazole analogues, such as N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, underscore the role of such compounds in developing antituberculosis drugs. Richter et al. (2022) provided insights into the potential of these compounds in treating tuberculosis through in vitro studies (Richter, Goddard, Schönefeld, Imming, & Seidel, 2022).
Insecticidal Activity
The study on the chemoselective nucleophilic chemistry and insecticidal activity of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides by Yu et al. (2009) reveals the potential application of isoxazole derivatives in agricultural pest control. This research demonstrates the versatility of compounds related to N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide in various fields beyond medicinal applications (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-15-8-4-7(10-5-11-8)13-9(14)6-2-3-12-16-6/h2-5H,1H3,(H,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSAYXAFMRTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyrimidin-4-yl)isoxazole-5-carboxamide |
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